molecular formula C15H10Cl2N2OS2 B2646686 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896026-50-9

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2646686
CAS RN: 896026-50-9
M. Wt: 369.28
InChI Key: KFOMJNLDULORKI-UHFFFAOYSA-N
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Scientific Research Applications

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) involved the microwave-assisted synthesis of novel compounds with a thiadiazole scaffold and benzamide groups, showing significant anticancer activity against various human cancer cell lines. This research highlights the potential of these compounds in cancer therapy development (Tiwari et al., 2017).

Supramolecular Gelators and Non-Covalent Interactions

Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. This study emphasizes the role of methyl functionality and S⋯O interaction in gelation, contributing to the understanding of supramolecular assemblies (Yadav & Ballabh, 2020).

Antiallergy Activity of N-(4-substituted-thiazolyl)oxamic Acid Derivatives

Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, showing potent antiallergy activity in the rat PCA model. This highlights the therapeutic potential of such compounds in allergy treatment (Hargrave et al., 1983).

Synthetic Approaches to Thiazolopyridines and Benzothiazoles

Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines via TEMPO-catalyzed electrolytic C–H thiolation. This innovative synthetic method could be beneficial for developing pharmaceuticals and organic materials (Qian et al., 2017).

Synthesis and Anticancer Evaluation of Benzimidazole–Thiazole Derivatives

Nofal et al. (2014) synthesized a series of benzimidazole–thiazole derivatives and evaluated their anticancer activity, demonstrating significant efficacy against HepG2 and PC12 cancer cell lines. This work contributes to the development of new anticancer agents (Nofal et al., 2014).

Thiazolides as Anti-Infective Drugs

Hemphill, Müller, and Müller (2012) reviewed the broad spectrum of activities of thiazolides, including nitazoxanide, against a wide range of infections and proliferating mammalian cells. The review showcases the versatility of thiazolides as a novel class of anti-infective drugs (Hemphill, Müller, & Müller, 2012).

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS2/c1-21-11-5-3-2-4-8(11)14(20)19-15-18-12-9(16)6-7-10(17)13(12)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOMJNLDULORKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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